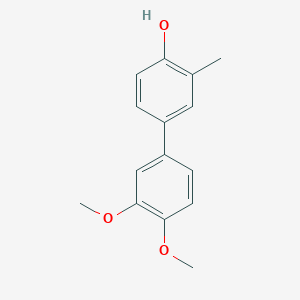

4-(3,4-Dimethoxyphenyl)-2-methylphenol

Description

Properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)-2-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-10-8-11(4-6-13(10)16)12-5-7-14(17-2)15(9-12)18-3/h4-9,16H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQORMQWVQIHHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80683911 | |

| Record name | 3',4'-Dimethoxy-3-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261947-73-2 | |

| Record name | 3',4'-Dimethoxy-3-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Substituted Phenols and Dimethoxyphenyl Derivatives

The structural framework of 4-(3,4-Dimethoxyphenyl)-2-methylphenol places it at the intersection of several significant classes of organic compounds. As a substituted phenol (B47542), it belongs to a family of molecules characterized by a hydroxyl group attached to a benzene (B151609) ring, with additional functional groups modifying its properties. Phenolic compounds are ubiquitous in nature and are known for a wide array of biological activities. The "2-methylphenol" portion, also known as o-cresol, is a common structural motif. researchgate.netnih.govnih.gov

Simultaneously, the presence of the 3,4-dimethoxyphenyl group categorizes it as a dimethoxyphenyl derivative. This moiety, a benzene ring with two methoxy (B1213986) groups at adjacent positions, is a key feature in many biologically active molecules and natural products. The methoxy groups can significantly influence the electronic properties and metabolic stability of a compound. Research into dimethoxyphenyl derivatives has explored their potential in various applications. nih.gov

Historical Perspective of Analogous Compound Studies

The study of biphenyl (B1667301) derivatives has a long history, with foundational synthesis methods like the Ullmann reaction being developed over a century ago. nih.gov These early methods, often requiring harsh conditions, have been continually refined, with modern cross-coupling reactions like the Suzuki-Miyaura coupling providing more efficient and scalable routes to these structures. nih.gov

Research into analogous compounds, such as other substituted biphenyls and phenols, has been extensive. For instance, studies on the tumor-promoting action of phenol (B47542) and its relatives date back to the mid-20th century. epa.gov More recent research has focused on the synthesis and biological evaluation of various biphenyl derivatives for a range of potential therapeutic uses. nih.gov However, this extensive body of work does not appear to specifically include 4-(3,4-Dimethoxyphenyl)-2-methylphenol.

Computational Chemistry and Molecular Modeling of 4 3,4 Dimethoxyphenyl 2 Methylphenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), offer a robust framework for examining the electronic characteristics of 4-(3,4-Dimethoxyphenyl)-2-methylphenol.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For the analysis of phenolic compounds, the B3LYP functional, which is a hybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed. epstem.netniscpr.res.in The selection of a basis set, such as 6-311++G(d,p), is crucial for obtaining accurate results, as it describes the atomic orbitals used in the calculation. researchgate.netresearchgate.net While specific DFT studies focused solely on 4-(3,4-Dimethoxyphenyl)-2-methylphenol are not extensively detailed in the available literature, the general methodology involves optimizing the molecule's geometry to find its most stable conformation (lowest energy state). Following optimization, vibrational frequency calculations are typically performed to confirm that the structure is a true minimum on the potential energy surface. epstem.netepstem.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govtubitak.gov.tr A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. wikipedia.org Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For aromatic and phenolic compounds, the HOMO is often distributed over the electron-rich phenyl rings and hydroxyl groups, while the LUMO may be located over areas that can accept electron density. nih.govresearchgate.net

Table 1: Frontier Molecular Orbital (FMO) Parameters (Note: The following data is illustrative of typical values for similar phenolic compounds, as specific experimental or calculated values for 4-(3,4-Dimethoxyphenyl)-2-methylphenol are not available in the cited literature.)

| Parameter | Typical Value Range (eV) | Significance |

|---|---|---|

| EHOMO | -5.0 to -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.0 to -2.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 3.5 to 5.0 | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. nih.govtubitak.gov.tr |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.gov It examines charge delocalization, hyperconjugative interactions, and the transfer of electron density between filled (donor) and empty (acceptor) orbitals. nih.gov In a molecule like 4-(3,4-Dimethoxyphenyl)-2-methylphenol, NBO analysis would likely reveal significant interactions involving the lone pair electrons on the oxygen atoms of the hydroxyl and methoxy (B1213986) groups. These lone pairs can donate electron density into the antibonding orbitals (π) of the aromatic rings, an interaction described as n→π. This delocalization stabilizes the molecule and influences its electronic properties and reactivity. The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites. libretexts.orgnih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). youtube.com Typically, colors are used to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. youtube.com For 4-(3,4-Dimethoxyphenyl)-2-methylphenol, the MEP map would be expected to show negative potential (red/yellow) around the oxygen atoms of the phenolic hydroxyl and methoxy groups, highlighting them as sites of hydrogen bonding and electrophilic interaction. epstem.netresearchgate.net The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), marking it as an electrophilic site.

Prediction of Nonlinear Optical (NLO) Properties

Computational methods can be used to predict the Nonlinear Optical (NLO) properties of molecules, which are important for applications in optoelectronics. NLO activity arises from the interaction of a molecule with a strong electromagnetic field. Key parameters include the dipole moment (μ) and the first-order hyperpolarizability (β₀). Molecules with significant charge transfer, often found in donor-pi-acceptor systems, tend to exhibit higher NLO responses. DFT calculations can provide values for these properties. researchgate.net While specific NLO data for 4-(3,4-Dimethoxyphenyl)-2-methylphenol is not readily found, studies on similar aromatic compounds indicate that the presence of electron-donating groups (like hydroxyl and methoxy) can enhance NLO properties. researchgate.net

Table 2: Calculated Nonlinear Optical (NLO) Properties (Note: The following data is illustrative for a molecule of this type. Specific calculated values for 4-(3,4-Dimethoxyphenyl)-2-methylphenol are not available in the cited literature.)

| Parameter | Description |

|---|---|

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. |

| First Hyperpolarizability (β₀) | Quantifies the second-order NLO response. A larger value indicates stronger NLO activity. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While quantum chemical calculations provide insight into the static, electronic properties of a single molecule, MD simulations can model the behavior of the molecule in a more complex environment, such as in a solvent or interacting with other molecules.

Conformational Dynamics and Stability

The three-dimensional structure of 4-(3,4-Dimethoxyphenyl)-2-methylphenol is not static; it exists as an ensemble of different spatial arrangements, or conformers, due to the rotation around its single bonds. Conformational analysis, often performed using Density Functional Theory (DFT) calculations, is crucial to identify the most stable, low-energy conformers that are predominant under physiological conditions. unife.itum.es

Table 1: Key Dihedral Angles and Predicted Conformational Stability

| Dihedral Angle | Description | Predicted Stability | Rationale |

|---|---|---|---|

| C(3)-C(4)-C(1')-C(2') | Rotation between the two aromatic rings | Staggered conformations are favored | Minimizes steric hindrance between the rings and substituents. |

| C(3)-C(4)-O-CH3 | Rotation of the methoxy groups | Specific orientations are preferred | Balances electronic effects and potential weak intramolecular hydrogen bonds. |

| C(1)-C(2)-CH3 | Rotation of the methyl group | Low rotational barrier | Generally rotates freely, with slight preferences to avoid eclipsing interactions. |

Ligand-Protein Interaction Dynamics

To understand how 4-(3,4-Dimethoxyphenyl)-2-methylphenol might exert a biological effect, it is essential to study its interaction with protein targets over time. Molecular dynamics (MD) simulations provide a powerful tool for this, offering a dynamic view of the binding process and the stability of the ligand-protein complex. rsc.orgnih.govresearchgate.net An MD simulation tracks the movements of every atom in the system over a set period, revealing how the ligand "settles" into the binding site and how the protein might adjust its own conformation in response. researchgate.net

Key metrics analyzed from MD simulations include Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD value for the ligand over the simulation time suggests it remains securely bound in a consistent pose. nih.gov RMSF analysis of the protein's amino acid residues can highlight which parts of the protein become more or less flexible upon ligand binding, indicating key areas of interaction. nih.gov Furthermore, MD trajectories allow for a detailed analysis of the specific intermolecular forces, such as hydrogen bonds and hydrophobic contacts, quantifying their occupancy and duration, which are critical for binding affinity. researchgate.net

Structure-Activity Relationship (SAR) and Pharmacophore Modeling

SAR studies aim to decipher which chemical features of a molecule are responsible for its biological activity. This knowledge is crucial for optimizing lead compounds to enhance efficacy and selectivity.

Ligand-Based Pharmacophore Development (e.g., identification of DHRR features)

When the structure of the biological target is unknown, a pharmacophore model can be developed based on a set of known active molecules. nih.gov A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for biological activity. nih.govnih.gov For 4-(3,4-Dimethoxyphenyl)-2-methylphenol, a hypothetical pharmacophore model can be constructed based on its key functional groups.

Commonly identified pharmacophoric features include hydrogen bond donors (D), hydrogen bond acceptors (A), hydrophobic regions (H), and aromatic rings (R). nih.gov The phenolic hydroxyl group is a classic hydrogen bond donor (D). The two phenyl rings serve as aromatic (R) and hydrophobic (H) features. The oxygen atoms of the dimethoxy groups can act as hydrogen bond acceptors (A). A common pharmacophore hypothesis for similar compounds is of the AADRR or DHRR type, highlighting the importance of these features in receptor binding. nih.gov

Table 2: Pharmacophoric Features of 4-(3,4-Dimethoxyphenyl)-2-methylphenol

| Feature Type | Chemical Group | Role in Interaction |

|---|---|---|

| Hydrogen Bond Donor (D) | Phenolic -OH group | Donates a hydrogen to form a key bond with an acceptor group on the receptor. |

| Aromatic Ring (R) | 2-Methylphenol Ring | Engages in π-π stacking or hydrophobic interactions. |

| Aromatic Ring (R) | 3,4-Dimethoxyphenyl Ring | Engages in π-π stacking or hydrophobic interactions within the binding pocket. |

| Hydrophobic Feature (H) | Methyl group | Contributes to hydrophobic interactions, potentially increasing binding affinity. |

| Hydrogen Bond Acceptor (A) | Methoxy groups (-OCH₃) | Oxygen atoms can accept hydrogen bonds from donor groups on the receptor. |

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Analysis

3D-QSAR is a computational method that correlates the biological activity of a set of compounds with their 3D properties, such as steric and electrostatic fields. researchgate.netbiointerfaceresearch.com To perform a 3D-QSAR study, a series of analogues of 4-(3,4-Dimethoxyphenyl)-2-methylphenol would be required, along with their measured biological activities. The molecules are aligned, and a 3D grid is generated around them. The model then calculates the steric and electrostatic potential at each grid point, creating a quantitative equation that predicts activity.

The results are often visualized as contour maps, where different colored regions indicate areas where modifying the molecule's structure would likely increase or decrease its activity. For instance, a blue contour in a steric map would suggest that adding a bulkier group at that position is favorable for activity, while a red contour would indicate that bulk is detrimental. researchgate.net This provides a clear visual guide for designing more potent molecules. jocpr.com

Molecular Docking Studies (binding modes, binding affinities, interaction energies with specific targets)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.comelsevierpure.com This method involves placing the 3D structure of 4-(3,4-Dimethoxyphenyl)-2-methylphenol into the active site of a protein and using a scoring function to estimate its binding affinity, typically expressed in kcal/mol. nih.govresearchgate.net A more negative score indicates a stronger, more favorable binding interaction. nih.gov

Docking studies reveal the specific interactions that stabilize the ligand-protein complex. For this compound, key interactions would likely involve:

Hydrogen Bonding: The phenolic hydroxyl group is a prime candidate for forming hydrogen bonds with polar amino acid residues like Serine, Threonine, Aspartate, or Glutamate (B1630785) in the active site.

Hydrophobic Interactions: The two phenyl rings and the methyl group can fit into hydrophobic pockets lined with nonpolar residues such as Leucine, Isoleucine, Valine, and Phenylalanine.

π-π Stacking: The aromatic rings can engage in stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Table 3: Hypothetical Molecular Docking Results into a Tyrosinase Active Site

| Interacting Residue | Interaction Type | Distance (Å) | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| HIS244 | Hydrogen Bond (with -OH) | 2.1 | -7.8 |

| SER282 | Hydrogen Bond (with -OCH₃) | 2.9 | |

| PHE264 | π-π Stacking | 3.8 | |

| VAL283 | Hydrophobic | 4.1 | |

| ILE259 | Hydrophobic | 4.5 |

Note: The data in this table is illustrative of typical docking results and not from a specific experimental study on this compound.

Computational Prediction of Biological Activity Spectra

Beyond single-target interactions, computational tools can predict a broad spectrum of potential biological activities for a given compound based on its structure. nih.govelsevierpure.com Programs like PASS (Prediction of Activity Spectra for Substances) use machine learning algorithms trained on vast databases of known bioactive compounds. nih.gov By analyzing the input structure, the software provides a list of potential activities, each with a "Probability to be Active" (Pa) and "Probability to be Inactive" (Pi) score.

A high Pa value suggests that the molecule's structure is similar to known compounds with that specific activity, making it a promising candidate for further testing. nih.gov This in silico screening can guide experimental efforts by prioritizing the most likely biological functions of a novel compound like 4-(3,4-Dimethoxyphenyl)-2-methylphenol.

Table 4: Illustrative Predicted Biological Activity Spectrum

| Predicted Activity | Pa Score |

|---|---|

| Antioxidant | 0.852 |

| Tyrosinase Inhibitor | 0.798 |

| Anti-inflammatory | 0.715 |

| Cyclooxygenase-2 Inhibitor | 0.680 |

| Neuroprotective | 0.554 |

Note: Pa (Probability to be Active) scores are predictive and require experimental validation.

In Vitro Biological Activity and Mechanistic Investigations of 4 3,4 Dimethoxyphenyl 2 Methylphenol Derivatives

Antimicrobial Activities

Derivatives of 4-(3,4-Dimethoxyphenyl)-2-methylphenol have been explored for their potential to combat various microbial pathogens. Research has focused on their efficacy against bacteria, fungi, and mycobacteria, revealing a spectrum of activity that is highly dependent on the specific structural modifications of the parent molecule.

The core structure containing the 3,4-dimethoxyphenyl group has been incorporated into various heterocyclic systems to evaluate antibacterial potential. One such derivative, 2-(3,4-Dimethoxyphenyl)-4H-chromen-4-one (DMPC) , synthesized from a chalcone (B49325) precursor, has demonstrated significant antibacterial properties. researchgate.net In vitro testing of DMPC showed potent activity against Streptococcus spp., while also exhibiting effects against other Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net

Similarly, chalcone derivatives incorporating the 3,4-dimethoxyphenyl moiety have been investigated. These compounds, which are precursors to flavonoids, are known for a wide range of biological activities. nih.gov Specifically, the derivative (2E)-3-(3, 4-dimethoxyphenyl)-1-phenylprop-2-en-1-one was active against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, with reported minimum inhibitory concentrations (MIC) between 0.4 and 0.6 mg/mL. eurekaselect.com The antibacterial potential of chalcones is often linked to their α,β-unsaturated ketone system and the substitution patterns on their two aromatic rings. nih.gov

Further modifications, such as the creation of (E) 2-Cyano-3-(3′,4′-dimethoxyphenyl)-2-propenoylamide derivatives , have also yielded compounds with antibacterial properties, highlighting the versatility of the dimethoxyphenyl scaffold in designing new antibacterial agents. nih.gov

| Derivative | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| 2-(3,4-Dimethoxyphenyl)-4H-chromen-4-one (DMPC) | Streptococcus spp. | Potent Activity | researchgate.net |

| (2E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one | Staphylococcus aureus | 0.4 - 0.6 mg/mL | eurekaselect.com |

| (2E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one | Bacillus subtilis | 0.4 - 0.6 mg/mL | eurekaselect.com |

The antifungal potential of 4-(3,4-Dimethoxyphenyl)-2-methylphenol derivatives has been explored through the synthesis of various heterocyclic compounds. The chromenone derivative, 2-(3,4-Dimethoxyphenyl)-4H-chromen-4-one (DMPC) , was screened against several fungal strains and demonstrated its most powerful antifungal action against Penicillium chrysogenum. researchgate.net It also showed activity against Rhizopus oryzae, Aspergillus niger, and Candida albicans. researchgate.net

In a different structural class, 5-(3,4-Dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole , an oxadiazole derivative, was synthesized and evaluated for its antifungal properties. nih.gov Oxadiazoles are a well-known class of heterocyclic compounds with diverse biological activities, including antifungal effects. nih.gov Another study synthesized a novel Mannich base, N-((3,4-dimethoxyphenyl)(2,5-dioxopyrrolidin-1-yl) methyl)benzamide , which, along with its metal complexes, was screened for antifungal activity, indicating that such derivatives possess potential as antifungal agents. nih.gov

| Derivative | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 2-(3,4-Dimethoxyphenyl)-4H-chromen-4-one (DMPC) | Penicillium chrysogenum | Powerful Action | researchgate.net |

| 2-(3,4-Dimethoxyphenyl)-4H-chromen-4-one (DMPC) | Rhizopus oryzae | Active | researchgate.net |

| 2-(3,4-Dimethoxyphenyl)-4H-chromen-4-one (DMPC) | Aspergillus niger | Active | researchgate.net |

| 2-(3,4-Dimethoxyphenyl)-4H-chromen-4-one (DMPC) | Candida albicans | Active | researchgate.net |

| 5-(3,4-Dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole | Various Plant Pathogens | Evaluated | nih.gov |

A series of compounds based on an isoxazoline (B3343090) moiety attached to the 2-methylphenol core, specifically 4-[5-(substituted phenyl)-4,5-dihydro-3-isoxazolyl]-2-methylphenols , were synthesized and tested for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv (MTB) and an isoniazid-resistant strain (INHR-MTB). mdpi.com

Within this series, the derivative where the substituted phenyl group was 3,4-dimethoxyphenyl (compound 4e ) was evaluated. researchgate.net This compound, 4-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-3-isoxazolyl]-2-methylphenol , exhibited relatively low inhibitory activity against both MTB and INHR-MTB strains when compared to other analogues in the same study. researchgate.net The study noted that analogues with electron-donating groups, such as the dimethoxy group on this derivative, were generally less active than those with halogen substituents. researchgate.netmdpi.com For instance, the most active compound in the series featured a 4-bromophenyl substituent and showed an MIC of 0.62 µM against MTB. mdpi.com

| Compound | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| 4-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-3-isoxazolyl]-2-methylphenol (4e) | Mycobacterium tuberculosis H37Rv (MTB) | Relatively Low Activity | researchgate.net |

| 4-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-3-isoxazolyl]-2-methylphenol (4e) | Isoniazid-Resistant M. tuberculosis (INHR-MTB) | Relatively Low Activity | researchgate.net |

Anticancer Research

A comprehensive review of available scientific literature did not yield specific studies on 4-(3,4-Dimethoxyphenyl)-2-methylphenol or its direct derivatives that fall within the scope of the following subsections. Research on related structures, such as chalcones or other heterocyclic systems containing a dimethoxyphenyl moiety, exists but does not strictly pertain to derivatives of the specified parent compound as required.

No specific data was found regarding the modulation of cellular metabolic pathways, such as glucose uptake or lactate (B86563) production, by 4-(3,4-Dimethoxyphenyl)-2-methylphenol or its derivatives in cancer cells.

No specific data was found demonstrating the inhibition of key enzymes and proteins such as Epidermal Growth Factor Receptor (EGFR) or Hexokinase 2 (HK2) by 4-(3,4-Dimethoxyphenyl)-2-methylphenol or its direct derivatives.

Inhibition of Viral Proteins (e.g., SARS-CoV-2 Main Protease (Mpro), Nonstructural Protein 9 (NSP9))

The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov Similarly, the non-structural protein 9 (Nsp9) is also essential for the viral life cycle. nih.gov Research has shown that certain compounds can inhibit the activity of these viral proteins. For instance, various small molecules have been identified as inhibitors of SARS-CoV-2 Mpro. researchgate.netnews-medical.net While specific data on 4-(3,4-Dimethoxyphenyl)-2-methylphenol's direct inhibition of SARS-CoV-2 Mpro and Nsp9 is not extensively detailed in the provided results, the broader context of inhibiting these viral targets is well-established. For example, studies have identified various flavonols, dihydroflavonols, and other polyphenolic compounds that demonstrate inhibitory activity against SARS-CoV-2 Mpro. news-medical.netresearchgate.net

| Compound | Target | IC50 (µM) | Reference |

| Rutin | SARS-CoV-2 Mpro | 0.125 | news-medical.net |

| Quercetin | SARS-CoV-2 Mpro | N/A | news-medical.netresearchgate.net |

| Kaempferol | SARS-CoV-2 Mpro | N/A | researchgate.net |

| Myricetin | SARS-CoV-2 Mpro | N/A | researchgate.net |

This table presents IC50 values for various compounds against SARS-CoV-2 Mpro to illustrate the potential for inhibition, though specific data for 4-(3,4-Dimethoxyphenyl)-2-methylphenol is not available in the provided search results.

Antioxidant and Enzyme Inhibitory Activities

Free Radical Scavenging Assays (e.g., DPPH, Superoxide (B77818) Anion Radical)

The antioxidant potential of phenolic compounds is a significant area of research. The 2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity. mdpi.comnih.gov Phenolic compounds can donate a hydrogen atom to the DPPH radical, a stable free radical, leading to its reduction and a color change that can be measured spectrophotometrically. mdpi.comnih.gov Similarly, the ability to scavenge superoxide anion radicals is another important measure of antioxidant capacity. abstractarchives.com Studies on related methoxyphenols, such as 2-allyl-4-methoxyphenol (B1267482) and 2,4-dimethoxyphenol, have demonstrated their efficiency in scavenging both DPPH and superoxide anion radicals. nih.gov These findings suggest that the structural characteristics of methoxyphenols contribute to their radical-scavenging abilities. nih.gov

| Assay | Compound | Activity | Reference |

| DPPH Radical Scavenging | 2-allyl-4-methoxyphenol | Efficient Scavenger | nih.gov |

| DPPH Radical Scavenging | 2,4-dimethoxyphenol | Efficient Scavenger | nih.gov |

| Superoxide Anion Radical Scavenging | 2-allyl-4-methoxyphenol | Efficient Scavenger | nih.gov |

| Superoxide Anion Radical Scavenging | 2,4-dimethoxyphenol | Efficient Scavenger | nih.gov |

This table summarizes the reported radical scavenging activities of related methoxyphenol compounds.

Tyrosinase Inhibition Studies

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest for applications in cosmetics and medicine. nih.gov A number of natural and synthetic compounds have been investigated as tyrosinase inhibitors. nih.govnih.gov For instance, a diarylpropane compound, 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane, isolated from Dianella ensifolia, was found to be a potent competitive and reversible inhibitor of mushroom tyrosinase with a Ki of 0.3 µM. nih.gov This compound was significantly more potent than kojic acid in inhibiting murine tyrosinase. nih.gov While direct studies on 4-(3,4-Dimethoxyphenyl)-2-methylphenol were not found, the inhibitory potential of structurally related compounds highlights this as a promising area of investigation.

| Compound | Enzyme | Inhibition Data | Reference |

| 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane | Mushroom Tyrosinase | Ki = 0.3 µM | nih.gov |

| 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane | Murine Tyrosinase | IC50 = 12 µM | nih.gov |

| Kojic Acid | Murine Tyrosinase | IC50 = 273 µM | nih.gov |

This table presents the tyrosinase inhibitory activity of a related diarylpropane compound.

Cyclooxygenase (COX-1, COX-2) Inhibition Assays

Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com The inhibition of COX-2 is associated with anti-inflammatory effects, while COX-1 inhibition can lead to undesirable side effects. mdpi.com Consequently, the development of selective COX-2 inhibitors is a major goal in drug discovery. Various compounds have been evaluated for their COX inhibitory activity. For example, some 2-(trimethoxyphenyl)-thiazole derivatives have shown good inhibitory activity against both COX isoforms, with one compound exhibiting a favorable COX-2 selectivity index. nih.gov Similarly, certain 1,4-benzoxazine derivatives have demonstrated optimal COX-2 inhibition. rsc.org

| Compound Class | Target | Activity | Reference |

| 2-(trimethoxyphenyl)-thiazoles | COX-1/COX-2 | Good inhibitors, one with good COX-2 selectivity | nih.gov |

| 1,4-benzoxazine derivatives | COX-2 | Optimal inhibition | rsc.org |

| Kuwanon A | COX-2 | IC50 = 14 µM, SI >7.1 | mdpi.com |

This table summarizes the COX inhibitory activities of different classes of compounds.

M18 Aspartyl Aminopeptidase (B13392206) Inhibition in Plasmodium falciparum

The M18 aspartyl aminopeptidase (PfM18AAP) is an essential enzyme for the survival of the malaria parasite, Plasmodium falciparum, making it a potential drug target. nih.gov This enzyme is involved in the degradation of hemoglobin-derived peptides. nih.gov The primary function of PfM18AAP is to cleave aspartate or glutamate (B1630785) residues from oligopeptides. nih.gov High-throughput screening assays have been developed to identify inhibitors of PfM18AAP. nih.gov These assays typically measure the cleavage of a fluorogenic peptide substrate in the presence of test compounds. nih.gov

| Enzyme | Organism | Function | Reference |

| M18 Aspartyl Aminopeptidase (PfM18AAP) | Plasmodium falciparum | Cleaves N-terminal aspartate from peptides | nih.govnih.gov |

This table provides information on the M18 Aspartyl Aminopeptidase in Plasmodium falciparum.

Cholinesterase Inhibition Studies

Cholinesterase inhibitors are a class of drugs that prevent the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov They are primarily used in the treatment of neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov These inhibitors function by blocking the activity of the acetylcholinesterase (AChE) enzyme. nih.gov There are various types of cholinesterase inhibitors, including reversible, irreversible, and pseudo-irreversible inhibitors. nih.gov

| Drug Class | Mechanism of Action | Therapeutic Use | Reference |

| Cholinesterase Inhibitors | Inhibit acetylcholinesterase, increasing acetylcholine levels | Alzheimer's disease, dementia | nih.govnih.gov |

This table provides a general overview of cholinesterase inhibitors.

Modulation of Neurotransmitter Transporters (e.g., Dopamine (B1211576), Serotonin (B10506), Norepinephrine (B1679862) Transporters)

A comprehensive search of scientific literature and databases has revealed no specific studies detailing the in vitro biological activity of 4-(3,4-dimethoxyphenyl)-2-methylphenol or its derivatives on the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET). Consequently, there is no available data to construct a detailed analysis or data tables regarding the modulation of these neurotransmitter transporters by the specified compound.

The search for research findings included various synonyms and structural analogs of the target compound. While numerous studies investigate the structure-activity relationships of other chemical classes as inhibitors or modulators of monoamine transporters, none have focused on the 4-(3,4-dimethoxyphenyl)-2-methylphenol scaffold.

Monoamine transporters are crucial for regulating neurotransmission by clearing dopamine, serotonin, and norepinephrine from the synaptic cleft. nih.govdrexel.edu They are well-established targets for a wide range of therapeutic agents, including antidepressants and treatments for neuropsychiatric disorders, as well as for substances of abuse. nih.govmoleculardevices.com The affinity and selectivity of a compound for DAT, SERT, and NET determine its pharmacological profile. nih.gov For instance, selective serotonin reuptake inhibitors (SSRIs) primarily target SERT, while triple reuptake inhibitors (TRIs) act on all three transporters. nih.gov

The development of novel ligands for these transporters often involves extensive structure-activity relationship (SAR) studies. researchgate.net These studies typically involve synthesizing and testing a series of related compounds to understand how different chemical modifications affect their binding affinity and functional activity at each transporter. nih.govnih.gov The evaluation is commonly performed using in vitro methods such as radioligand binding assays to determine the inhibition constant (Ki) or uptake inhibition assays to measure the half-maximal inhibitory concentration (IC50). nih.govnih.gov

Despite the extensive research in the field of monoamine transporter ligands, the specific compound 4-(3,4-Dimethoxyphenyl)-2-methylphenol and its derivatives appear to be an uninvestigated chemical space in this context. Future research would be necessary to determine if this class of compounds possesses any activity at these important neurological targets.

In Vitro Metabolic Profiling and Biotransformation of 4 3,4 Dimethoxyphenyl 2 Methylphenol

Phase I Metabolic Pathways

Phase I metabolism typically involves the introduction or unmasking of functional groups, which can alter the biological activity of a compound. For a molecule like 4-(3,4-Dimethoxyphenyl)-2-methylphenol, several Phase I reactions could theoretically occur.

Involvement of Specific Enzyme SystemsThe metabolism of phenolic compounds often involves a variety of enzyme systems.bioivt.comWhile no specific data exists for 4-(3,4-Dimethoxyphenyl)-2-methylphenol, analogous compounds are metabolized by:

Cytochrome P450 (CYP) Isoenzymes : These are the primary enzymes responsible for the oxidative metabolism of many drugs and xenobiotics. youtube.comnih.gov It is highly probable that CYP isoenzymes would be involved in the metabolism of this compound. nih.gov

Monoamine Oxidase B (MAO-B) : The role of MAO-B in the metabolism of this specific compound has not been studied.

Aldehyde Dehydrogenase (ALDH) : The involvement of ALDH would typically follow an initial oxidation step to an aldehyde intermediate; however, no such data is available for this compound.

Aldehyde Oxidase (AO) : Similar to ALDH, the role of AO in the metabolism of this compound is unknown.

Phase II Metabolic Pathways

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which generally increases water solubility and facilitates excretion. nih.gov

GlucuronidationGlucuronidation is a major Phase II metabolic pathway for phenolic compounds.nih.govnih.govThis reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the attachment of a glucuronic acid moiety to a hydroxyl group.nih.govIt is conceivable that the phenolic hydroxyl group of 4-(3,4-Dimethoxyphenyl)-2-methylphenol and any hydroxylated metabolites formed during Phase I metabolism would be substrates for glucuronidation.

Data Tables

Due to the lack of experimental data from in vitro metabolic studies on 4-(3,4-Dimethoxyphenyl)-2-methylphenol, no data tables of metabolites or enzyme kinetics can be generated.

Sulfation

Sulfation is a significant phase II conjugation reaction for phenolic compounds, catalyzed by sulfotransferases (SULTs). nih.govnih.gov This process increases the water solubility of the parent compound, facilitating its excretion. nih.gov For 4-(3,4-Dimethoxyphenyl)-2-methylphenol, the primary site for sulfation is expected to be the hydroxyl group of the 2-methylphenol ring. Phenolic compounds are well-established substrates for SULTs, which transfer a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl moiety. researchgate.net

Studies on various phenolic compounds have demonstrated that sulfation is a major metabolic pathway in humans. acs.orgwhiterose.ac.uk For instance, research on the metabolism of other phenols has shown the formation of sulfate (B86663) conjugates in various in vitro systems. whiterose.ac.uk The rate and extent of sulfation can vary depending on the specific SULT isoenzymes involved and the presence of other competing metabolic pathways. nih.gov

Predicted Sulfated Metabolite of 4-(3,4-Dimethoxyphenyl)-2-methylphenol

| Parent Compound | Predicted Metabolite | Metabolic Pathway |

| 4-(3,4-Dimethoxyphenyl)-2-methylphenol | 4-(3,4-Dimethoxyphenyl)-2-methylphenyl sulfate | Sulfation |

Conjugate Formation (e.g., Glutathione (B108866) Adducts)

The formation of glutathione (GSH) adducts is a key detoxification pathway for reactive electrophilic metabolites. youtube.com For a compound like 4-(3,4-Dimethoxyphenyl)-2-methylphenol, GSH conjugation would likely occur following initial phase I metabolism, which can generate reactive intermediates.

One potential pathway involves the oxidation of the phenolic ring to form a catechol or hydroquinone (B1673460) derivative. These intermediates can be further oxidized to reactive quinones. nih.gov Quinones are electrophilic and can readily react with the nucleophilic thiol group of glutathione, either spontaneously or catalyzed by glutathione S-transferases (GSTs). nih.govresearchgate.net

Specifically, the 3,4-dimethoxyphenyl moiety could undergo O-demethylation to form a catechol. This catechol could then be oxidized to an ortho-quinone, which is a substrate for GSH conjugation. nih.gov Similarly, hydroxylation of the 2-methylphenol ring could lead to the formation of a hydroquinone, which upon oxidation to a para-quinone, could also form a GSH adduct. nih.gov The formation of GSH conjugates is a protective mechanism to neutralize potentially toxic reactive metabolites. youtube.com

Predicted Glutathione Conjugates of 4-(3,4-Dimethoxyphenyl)-2-methylphenol Metabolites

| Reactive Intermediate | Predicted GSH Adduct | Precursor Metabolic Pathway |

| Ortho-quinone of demethylated 4-(3,4-Dimethoxyphenyl)-2-methylphenol | Glutathionyl-catechol derivative | O-Demethylation followed by oxidation |

| Para-quinone of hydroxylated 4-(3,4-Dimethoxyphenyl)-2-methylphenol | Glutathionyl-hydroquinone derivative | Aromatic hydroxylation followed by oxidation |

In Vitro Model Systems for Metabolic Studies

A variety of in vitro systems are available to study the metabolism of xenobiotics, each offering distinct advantages.

Liver Microsomal Preparations (e.g., Human, Porcine)

Liver microsomes are subcellular fractions containing a high concentration of phase I enzymes, particularly cytochrome P450 (CYP) isoenzymes, which are crucial for the initial oxidative metabolism of many compounds. nih.gov They are a standard tool for investigating metabolic stability and identifying phase I metabolites. nih.gov For 4-(3,4-Dimethoxyphenyl)-2-methylphenol, incubations with human or porcine liver microsomes, supplemented with NADPH as a cofactor, would be expected to elucidate the formation of hydroxylated and O-demethylated metabolites. nih.govnih.gov Studies on structurally similar compounds like 3',4'-dimethoxyflavone (B191118) have shown that CYP enzymes in liver microsomes are responsible for O-demethylation. nih.govnih.gov

Hepatocyte Cultures (e.g., Human)

Primary human hepatocytes are considered the "gold standard" for in vitro drug metabolism studies as they contain a full complement of both phase I and phase II metabolic enzymes and cofactors in a more physiologically relevant cellular environment. acs.org Cultured hepatocytes would allow for the investigation of the complete metabolic profile of 4-(3,4-Dimethoxyphenyl)-2-methylphenol, including both phase I (hydroxylation, O-demethylation) and subsequent phase II conjugation reactions like sulfation and glucuronidation. acs.org Studies with hepatocytes have been successfully used to delineate the metabolic pathways of various phenolic and biphenyl (B1667301) compounds. nih.gov

Tissue Slice Models (e.g., Liver Slices)

Precision-cut liver slices maintain the normal cellular architecture and cell-cell interactions of the liver, providing a valuable ex vivo model for metabolic studies. This system allows for the investigation of the integrated metabolism and disposition of a compound within the complex environment of the liver tissue. The use of liver slices from different species can also provide insights into inter-species differences in metabolism.

Identification and Characterization of Metabolites

The identification and structural elucidation of metabolites formed in these in vitro systems are typically performed using advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the primary method for detecting and characterizing metabolites. By comparing the mass spectra and fragmentation patterns of the parent compound with those of its metabolites, the sites of metabolic modification can be determined.

Biomolecular Target Identification Strategies for 4 3,4 Dimethoxyphenyl 2 Methylphenol

Affinity-Based Chemoproteomic Approaches

Chemoproteomics is a powerful technology used to identify the protein targets of bioactive compounds directly. nih.gov These methods use the compound of interest, or a derivative, to "fish" for its binding partners within a complex biological sample, such as a cell lysate.

To perform affinity-based proteomics, the small molecule of interest, in this case, 4-(3,4-Dimethoxyphenyl)-2-methylphenol, would first need to be chemically modified to create a "chemical probe." This involves synthesizing an analog of the compound that incorporates two key features: a reactive group and a reporter tag.

Photoaffinity Labels: These are among the most common types of probes. A photo-reactive group, such as a diazirine or an aryl azide, is appended to the core structure of 4-(3,4-Dimethoxyphenyl)-2-methylphenol. nih.gov Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby interacting proteins. nih.gov This permanently "labels" the target protein.

Reporter Tag: The probe also includes a tag, such as biotin (B1667282) or an alkyne group (for click chemistry), which allows for the subsequent enrichment and purification of the labeled proteins. researchgate.net

The design of these probes is a meticulous process, as the modifications should not significantly alter the compound's original structure or its binding affinity for its target. The synthesis would involve multi-step organic chemistry to attach the reactive and reporter moieties at a position on the 4-(3,4-Dimethoxyphenyl)-2-methylphenol molecule that is not critical for its biological activity.

Table 1: Illustrative Examples of Chemical Probes for 4-(3,4-Dimethoxyphenyl)-2-methylphenol

| Probe Type | Reactive Group | Reporter Tag | Application |

| Photoaffinity Probe | Diazirine | Biotin | Covalent labeling of target proteins upon UV irradiation for subsequent streptavidin-based enrichment. |

| Click Chemistry Probe | Alkyne | None (Azide tag on resin) | Covalent capture of target proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC). |

Note: This table is for illustrative purposes only, as no specific probes for 4-(3,4-Dimethoxyphenyl)-2-methylphenol have been described in the literature.

Once a suitable chemical probe for 4-(3,4-Dimethoxyphenyl)-2-methylphenol has been synthesized, it can be used to identify its protein targets from a complex mixture like a cell lysate. drugbank.com The general workflow is as follows:

Incubation: The probe is incubated with the proteome, allowing it to bind to its specific target proteins.

Covalent Crosslinking: For photoaffinity probes, the mixture is irradiated with UV light to induce covalent bond formation between the probe and its targets.

Enrichment: The probe-protein complexes are then captured and purified from the mixture using the reporter tag. For example, biotinylated proteins can be pulled down using streptavidin-coated beads.

Identification: The enriched proteins are then identified using high-resolution mass spectrometry. researchgate.net

By comparing the proteins captured by the probe to those from a control experiment (e.g., using a probe that cannot form a covalent bond), a list of potential high-confidence binding partners for 4-(3,4-Dimethoxyphenyl)-2-methylphenol can be generated.

Computational Target Prediction Methodologies

In silico, or computational, methods provide a rapid and cost-effective way to generate hypotheses about the potential targets of a compound based on its chemical structure and its relationship to other known molecules.

This approach is based on the principle that structurally similar molecules are likely to have similar biological activities and bind to the same protein targets. chemrxiv.org The chemical structure of 4-(3,4-Dimethoxyphenyl)-2-methylphenol would be converted into a digital "fingerprint" that encodes its structural features. This fingerprint is then compared to a large database of compounds with known protein targets, such as ChEMBL. sigmaaldrich.com

By identifying the known targets of the most structurally similar compounds in the database, a ranked list of potential targets for 4-(3,4-Dimethoxyphenyl)-2-methylphenol can be generated. harvard.edu Various algorithms and similarity metrics, such as the Tanimoto coefficient, are used to quantify the degree of similarity. sigmaaldrich.com

More advanced computational methods utilize network pharmacology to predict drug-target interactions. These approaches construct complex networks that integrate multiple types of biological data, such as drug structures, protein sequences, and known drug-target interactions. scispace.com

Heterogeneous graph transformers, a type of deep learning model, can learn complex patterns and relationships within these networks to predict novel connections. scispace.com By inputting the structure of 4-(3,4-Dimethoxyphenyl)-2-methylphenol into such a model, it could predict its likely protein targets based on the learned relationships across the entire network. These methods have the advantage of being able to predict targets even for compounds that lack close structural analogs with known targets.

Table 3: Illustrative Output from a Ligand-Based Target Prediction for 4-(3,4-Dimethoxyphenyl)-2-methylphenol

| Predicted Target | Similarity Score (Tanimoto) | Known Ligand | Confidence |

| Protein A | 0.85 | Compound X | High |

| Protein B | 0.78 | Compound Y | Medium |

| Protein C | 0.65 | Compound Z | Low |

Note: This table is a simplified, illustrative example of the output from a computational target prediction and is not based on actual data for 4-(3,4-Dimethoxyphenyl)-2-methylphenol.

Phenotypic Profiling and Chemogenomic "Fingerprinting"

Extensive searches of scientific literature and bioactivity databases have revealed no publicly available studies on the phenotypic profiling or chemogenomic fingerprinting of the specific compound 4-(3,4-Dimethoxyphenyl)-2-methylphenol. Therefore, no detailed research findings or data tables for this compound can be presented.

Chemogenomic fingerprinting, a related strategy, systematically studies the effects of a large set of small molecules on a wide array of biological targets or cellular phenotypes. This approach helps to elucidate the relationships between chemical structures and their biological effects, aiding in the identification of novel drug targets and the prediction of off-target effects.

Given the absence of specific research on 4-(3,4-Dimethoxyphenyl)-2-methylphenol using these methodologies, the following sections on detailed research findings and data tables cannot be populated.

Broader Academic Applications and Future Research Directions

Role in Synthetic Organic Chemistry

The structural motifs present in 4-(3,4-Dimethoxyphenyl)-2-methylphenol, namely the substituted biphenyl (B1667301) backbone and the phenolic hydroxyl group, are common in molecules of significant interest in organic synthesis.

Biphenyl derivatives are fundamental building blocks in the synthesis of a wide array of complex organic molecules. acs.org They form the core of many pharmaceuticals, agrochemicals, and functional materials. The concept of a "molecular scaffold," representing the core structure of a molecule, is central to medicinal chemistry, with privileged scaffolds often serving as starting points for drug discovery. The dimethoxy and methyl substitutions on the phenyl rings, along with the hydroxyl group, would theoretically allow for a variety of chemical transformations, making it a potentially versatile precursor. However, no specific examples of its use in the synthesis of novel scaffolds or complex molecules are documented in the current literature.

The synthesis of substituted biphenyls is a well-established area of organic chemistry, with numerous methods developed for their preparation. The synthesis of related compounds, such as 2,6-dimethoxy-4-methylphenol, has been documented. nih.gov It is plausible that synthetic routes to 4-(3,4-Dimethoxyphenyl)-2-methylphenol could be developed using established cross-coupling reactions. However, there are no published studies that specifically utilize this compound to pioneer new synthetic methodologies.

Potential Applications in Materials Science Research

Phenolic compounds are widely used in the development of various materials due to their reactivity and inherent properties.

Phenolic resins are a class of polymers with a long history of use in a multitude of applications. The polymerization of simple phenols like 4-methylphenol has been studied, and enzyme-catalyzed polymerization of related compounds like 4-methoxyphenol (B1676288) has been shown to produce polymers with interesting antioxidant properties. researchgate.netnih.gov More complex phenolic monomers, such as the bio-based 2-methoxy-4-vinylphenol, have been explored as precursors for both thermoplastics and thermoset polymers. nih.gov Given its phenolic nature, 4-(3,4-Dimethoxyphenyl)-2-methylphenol could theoretically be used as a monomer or a modifying agent in polymer synthesis. However, no research has been published detailing its use in the creation of novel polymers.

The inherent properties of phenolic compounds often lend themselves to applications in coatings and adhesives, providing thermal stability and adhesive strength. While there is a broad portfolio of chemical components used in high-performance coatings and adhesives, there is no specific mention of 4-(3,4-Dimethoxyphenyl)-2-methylphenol in this context.

Future Research Perspectives and Translational Potential (academic focus)

Given the current lack of data, the future research perspectives for 4-(3,4-Dimethoxyphenyl)-2-methylphenol are wide open. Initial research would need to focus on establishing efficient synthetic routes to the compound. Following this, a thorough characterization of its physical and chemical properties would be necessary.

From a translational academic perspective, future research could explore:

Medicinal Chemistry: Investigating its potential as a scaffold for the development of new therapeutic agents. The biphenyl motif is present in numerous bioactive compounds.

Materials Science: Exploring its use as a monomer for the synthesis of new polymers with potentially unique thermal, mechanical, or electronic properties. The influence of its specific substitution pattern on polymer characteristics would be of academic interest.

Catalysis: The phenolic group could be functionalized to create novel ligands for metal-catalyzed reactions.

Exploration of Undiscovered Biological Activities

The known biological activities of any compound are often just the tip of the iceberg. Phenolic compounds, as a broad class, are known to exhibit a wide range of biological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov The future exploration of 4-(3,4-Dimethoxyphenyl)-2-methylphenol's bioactivity should be systematic and broad-ranging.

High-throughput screening (HTS) methodologies can be employed to test the compound against a vast array of biological targets. This could unveil previously unknown pharmacological activities. researchgate.net For instance, many phenolic compounds have been found to target DNA, DNA gyrase, and various enzymes, and a screening approach could identify if 4-(3,4-Dimethoxyphenyl)-2-methylphenol interacts with similar or novel targets. researchgate.net

Furthermore, investigating the metabolic fate of this compound is crucial, as its metabolites may possess their own distinct and potentially more potent biological activities. nih.gov Studies on related phenolic compounds have shown that metabolic transformations can lead to products with enhanced bioactivity. nih.gov Research into the metabolism of 4-(3,4-Dimethoxyphenyl)-2-methylphenol could therefore open new avenues for its application.

Future studies could also focus on its potential as a modulator of cellular signaling pathways. Phenol (B47542) derivatives have been shown to influence various signaling cascades within cells. researchgate.net Investigating the effect of 4-(3,4-Dimethoxyphenyl)-2-methylphenol on key signaling pathways, such as those involved in inflammation or cell proliferation, could reveal novel therapeutic opportunities.

Integration of Advanced Computational Modeling for Lead Optimization

Computational chemistry offers powerful tools to refine and enhance the therapeutic potential of lead compounds. For 4-(3,4-Dimethoxyphenyl)-2-methylphenol, these methods can guide its optimization into a more potent and selective therapeutic agent.

Molecular Docking and Pharmacophore Modeling: These techniques are fundamental in modern drug design. researchgate.net Molecular docking simulations can predict how 4-(3,4-Dimethoxyphenyl)-2-methylphenol and its analogs bind to specific protein targets. nih.gov This information is invaluable for understanding the molecular basis of its activity and for designing derivatives with improved binding affinity and specificity. Pharmacophore modeling, on the other hand, helps in identifying the essential structural features required for biological activity, guiding the design of new molecules with enhanced efficacy. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By synthesizing and testing a library of analogs of 4-(3,4-Dimethoxyphenyl)-2-methylphenol, QSAR models can be developed to predict the activity of novel derivatives, thereby streamlining the drug discovery process.

The process of lead optimization involves iterative cycles of design, synthesis, and testing. Computational models can significantly accelerate this process by prioritizing the synthesis of compounds with the highest predicted activity and most favorable pharmacokinetic properties. researchgate.net

Systems-Level Understanding through Multi-Omics Data Integration

To gain a comprehensive understanding of the biological effects of 4-(3,4-Dimethoxyphenyl)-2-methylphenol, a systems biology approach is indispensable. This involves the integration of data from various "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics, to build a holistic picture of the compound's impact on a biological system. nih.gov

By treating a biological system (e.g., a cell line or a model organism) with 4-(3,4-Dimethoxyphenyl)-2-methylphenol and analyzing the resulting changes across multiple omics layers, researchers can identify the key pathways and networks that are perturbed by the compound. nih.gov This approach moves beyond a single-target perspective and provides insights into the broader physiological response. plu.mx

For example, transcriptomic analysis can reveal changes in gene expression, proteomics can identify alterations in protein levels and post-translational modifications, and metabolomics can uncover shifts in metabolic pathways. Integrating these datasets can help to construct a comprehensive model of the compound's mechanism of action, identify potential off-target effects, and discover biomarkers of its activity. plu.mx

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Toluene | 58 | |

| Microwave-assisted | Pd(OAc)₂/SPhos | DMF | 75 |

Basic: How is the structural integrity of 4-(3,4-Dimethoxyphenyl)-2-methylphenol validated?

Methodological Answer:

Use a combination of:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.7–7.2 ppm, methoxy groups at δ 3.8–3.9 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (e.g., m/z 259.12 for C₁₅H₁₆O₃).

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogous thiazole derivatives .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often arise from:

- Assay variability : Standardize protocols (e.g., MIC testing using CLSI guidelines).

- Purity thresholds : HPLC purity ≥98% reduces false positives .

- Structural analogs : Compare activity of derivatives (e.g., 2-methylthiazole-5-carboxylic acid derivatives show enhanced antifungal activity due to electron-withdrawing groups) .

Advanced: What strategies enable enantioselective synthesis of chiral derivatives?

Methodological Answer:

Chiral resolution can be achieved via:

- Chiral auxiliaries : Use (R)-BINOL-derived catalysts in asymmetric alkylation .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester precursors.

- Stereochemical analysis : Circular dichroism (CD) and chiral HPLC (e.g., Chiralpak AD-H column) validate enantiomeric excess (>90% ee) .

Basic: What analytical techniques are recommended for purity assessment?

Methodological Answer:

- HPLC : C18 column with UV detection (λ = 254 nm); retention time compared to certified reference standards .

- TGA/DSC : Assess thermal stability (decomposition >200°C indicates high purity) .

- Elemental analysis : Match experimental vs. theoretical C/H/O percentages (e.g., C 69.75%, H 6.24%) .

Advanced: How to design derivatives for improved bioactivity while retaining core structural motifs?

Methodological Answer:

- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-methyl position to enhance antimicrobial activity .

- Heterocyclic fusion : Synthesize thiadiazine or pyrimidine hybrids to modulate solubility and target binding .

- QSAR modeling : Use CoMFA/CoMSIA to predict bioactivity based on substituent electronegativity and steric bulk .

Advanced: How should stability issues during storage be addressed?

Methodological Answer:

- Oxidative degradation : Store under inert gas (N₂/Ar) with antioxidants (e.g., BHT) .

- Light sensitivity : Amber glass vials and storage at –20°C prevent photodegradation.

- Hygroscopicity : Use desiccants (silica gel) in sealed containers .

Basic: What safety protocols are critical for handling phenolic compounds?

Methodological Answer:

- PPE : Nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to limit inhalation of volatile intermediates.

- Waste disposal : Neutralize phenolic waste with 10% NaOH before incineration .

Advanced: How to conduct mechanistic studies on antioxidant activity?

Methodological Answer:

- Radical scavenging assays : DPPH and ABTS⁺ assays quantify IC₅₀ values (compare to Trolox standards) .

- Electrochemical analysis : Cyclic voltammetry measures oxidation potentials; lower E₁/₂ correlates with higher activity.

- Computational modeling : DFT calculations predict H-atom transfer (HAT) vs. single electron transfer (SET) mechanisms .

Basic: What solvents optimize recrystallization for high-purity isolates?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.